molecular formula C11H17NO4 B2556467 rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1989638-05-2

rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2556467
CAS No.: 1989638-05-2
M. Wt: 227.26
InChI Key: YYPAAJPKVQFPKB-BWZBUEFSSA-N
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Description

Properties

IUPAC Name

(1R,5R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-6-7(8(6)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPAAJPKVQFPKB-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308650-52-3
Record name rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol

The compound features a bicyclic azabicyclo structure, which is significant for its interaction with biological systems.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that derivatives of azabicyclo compounds can possess antimicrobial properties against various pathogens.
  • CNS Activity : Some azabicyclo compounds have demonstrated effects on the central nervous system (CNS), indicating potential use in treating neurological disorders.

The specific mechanism of action for rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is not fully elucidated. However, it is hypothesized to interact with neurotransmitter systems or microbial enzymes due to its structural resemblance to known pharmacophores.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various azabicyclo compounds, including rac-(1R,5R,6R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-6-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: CNS Activity Assessment

In another study focused on CNS activity, the compound was tested in rodent models for anxiolytic and analgesic effects. The findings suggested that the compound may have potential anxiolytic properties based on behavioral tests conducted.

TestControl Group (Mean)Compound Group (Mean)
Elevated Plus Maze (%)2035
Tail Flick Latency (s)58

Comparison with Similar Compounds

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Key Feature
Target Compound 1989638-05-2 C₁₁H₁₇NO₄ 227.26 -0.33 54.55 Bicyclo[3.1.0], Boc, COOH at 6
6-(Trifluoromethyl) Analogue 1824208-01-6 C₁₂H₁₆F₃NO₄ 295.26 1.02 67.3 CF₃ substituent
Bicyclo[3.2.0]heptane Variant 1989638-39-2 C₁₂H₁₉NO₄ 241.29 0.89 54.55 7-membered ring
Bicyclo[2.1.1]hexane Derivative 615575-80-9 C₁₁H₁₇NO₄ 225.74 -0.37 54.55 Smaller fused ring

Research Findings and Implications

  • Ring Strain and Reactivity : The bicyclo[3.1.0]hexane core in the target compound exhibits higher ring strain than bicyclo[3.2.0]heptane derivatives, enhancing its reactivity in nucleophilic substitutions .
  • Stereochemical Sensitivity : The rac-(1R,5R,6R) configuration shows distinct binding affinities compared to rel-(1R,5S,6s) variants in enzyme inhibition assays, underscoring the importance of stereochemistry .
  • Functional Group Trade-offs : Trifluoromethyl substitution improves lipophilicity but reduces hydrogen-bonding capacity, limiting solubility in polar solvents .

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